3-([1,1'-biphenyl]-4-yl)-2H-azirine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-([1,1’-biphenyl]-4-yl)-2H-azirine is an organic compound characterized by the presence of an azirine ring attached to a biphenyl group. Azirines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity. The biphenyl group consists of two connected benzene rings, adding aromatic stability to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-biphenyl]-4-yl)-2H-azirine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-biphenylcarboxaldehyde with a suitable azirine precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the azirine ring without unwanted side reactions.
Industrial Production Methods
Industrial production of 3-([1,1’-biphenyl]-4-yl)-2H-azirine may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for precise control of reaction parameters and scalability. Catalysts and solvents are chosen to enhance the efficiency and selectivity of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
3-([1,1’-biphenyl]-4-yl)-2H-azirine undergoes various chemical reactions, including:
Oxidation: The azirine ring can be oxidized to form oxaziridines or other nitrogen-containing compounds.
Reduction: Reduction of the azirine ring can lead to the formation of amines or other reduced nitrogen species.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Oxaziridines or nitroso compounds.
Reduction: Amines or other reduced nitrogen compounds.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-([1,1’-biphenyl]-4-yl)-2H-azirine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 3-([1,1’-biphenyl]-4-yl)-2H-azirine involves its interaction with various molecular targets. The strained azirine ring can undergo ring-opening reactions, forming reactive intermediates that interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The biphenyl group may also contribute to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: A simpler aromatic compound with two connected benzene rings, used as a starting material for various chemical syntheses.
Aziridine: A three-membered nitrogen-containing ring similar to azirine but with different reactivity due to the absence of double bonds.
Oxaziridine: An oxidized form of azirine, containing an oxygen atom in the ring.
Uniqueness
3-([1,1’-biphenyl]-4-yl)-2H-azirine is unique due to the combination of the strained azirine ring and the stable biphenyl group. This combination imparts distinct reactivity and stability, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
125768-48-1 |
---|---|
Molekularformel |
C14H11N |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
3-(4-phenylphenyl)-2H-azirine |
InChI |
InChI=1S/C14H11N/c1-2-4-11(5-3-1)12-6-8-13(9-7-12)14-10-15-14/h1-9H,10H2 |
InChI-Schlüssel |
FXBQUUONVRXFJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=N1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.